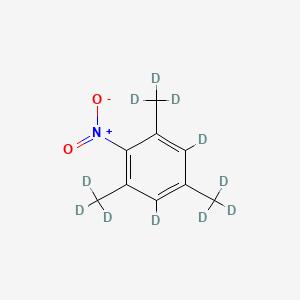

2,4,6-Trimethyl-5-nitrobenzene-d11

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEKDQTVGHRSNS-JXCHDVSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isotopic Enrichment of 2,4,6-Trimethyl-5-nitrobenzene-d11

Content Type: Technical Whitepaper / Synthesis Guide Target Audience: Synthetic Chemists, Stable Isotope Researchers, Mass Spectrometry Specialists

Executive Summary & Strategic Analysis

2,4,6-Trimethyl-5-nitrobenzene-d11 (Nitromesitylene-d11) is a high-value stable isotope labeled (SIL) internal standard used primarily in the quantification of nitroaromatic explosives (e.g., TNT analogs) and environmental pollutants via GC-MS and LC-MS.

Achieving the d11 isotopologue—where all nine methyl protons and the two remaining aromatic protons are substituted with deuterium—presents a specific synthetic challenge: Acid-Catalyzed Back-Exchange .

The Enrichment Paradox

The precursor, Mesitylene-d12, is electron-rich and prone to electrophilic aromatic substitution (Nitration). However, the standard nitration environment (H₂SO₄/HNO₃) is highly acidic. Under these conditions, the aromatic deuteriums on the mesitylene ring are susceptible to rapid exchange with protons (H⁺) from the solvent before the irreversible nitration event occurs, potentially degrading the product to d10 or d9 isotopologues.

Strategic Solution: To guarantee >98 atom% D enrichment, this guide prioritizes a Deuterated Mixed-Acid Protocol . By utilizing D₂SO₄ and DNO₃ (or anhydrous conditions with strict temperature control), we eliminate the proton source, ensuring the kinetic integrity of the label.

Synthetic Pathway & Mechanism

The synthesis relies on the electrophilic nitration of Mesitylene-d12.

Reaction Logic[1][2]

-

Activation: Deuterated Sulfuric Acid (D₂SO₄) protonates (deuterates) Deuterated Nitric Acid (DNO₃) to generate the nitronium ion (

), the active electrophile. -

Attack: The electron-rich Mesitylene-d12 ring attacks

, forming a sigma complex (arenium ion). -

Restoration: A base (bisulfate ion) removes the ipso-deuterium, restoring aromaticity and yielding the nitro product.

Visualization: Synthesis Workflow

The following diagram outlines the critical process flow, identifying decision nodes to prevent isotopic dilution.

Caption: Figure 1. Synthesis workflow emphasizing the exclusion of protic sources to prevent back-exchange.

Experimental Protocol: The "Gold Standard" Method

Objective: Synthesis of 5.0 g of 2,4,6-Trimethyl-5-nitrobenzene-d11.

Prerequisites: All glassware must be oven-dried. An inert atmosphere (

Reagents & Stoichiometry[3]

| Reagent | Molecular Weight | Equivalents | Amount | Role |

| Mesitylene-d12 | 132.28 g/mol | 1.0 | 5.00 g (37.8 mmol) | Substrate |

| Nitric Acid-d (DNO₃) | 64.01 g/mol | 1.2 | 2.90 g | Nitrating Agent |

| Sulfuric Acid-d2 (D₂SO₄) | 100.09 g/mol | 2.5 | 9.45 g | Catalyst/Dehydrant |

| D₂O (Deuterium Oxide) | 20.03 g/mol | N/A | ~50 mL | Quenching Agent |

Step-by-Step Procedure

Phase 1: Preparation of Nitrating Mixture[1]

-

Safety Check: Ensure a blast shield is in place. Nitro compounds are energetic.

-

In a 50 mL 3-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 9.45 g of D₂SO₄ .

-

Cool the flask to 0°C using an ice/salt bath.

-

Dropwise, add 2.90 g of DNO₃ . Maintain internal temperature below 10°C.

-

Note: The generation of nitronium ions is exothermic.

-

Phase 2: Nitration[1]

-

Load 5.00 g of Mesitylene-d12 into a pressure-equalizing addition funnel.

-

Add the Mesitylene-d12 dropwise to the acid mixture over 30 minutes .

-

Critical Parameter: Temperature must remain between 0°C and 5°C . Higher temperatures increase the risk of dinitration and oxidative side reactions.

-

-

Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Monitoring: Aliquot 10 µL, quench in D₂O/DCM, and check via GC-MS for disappearance of starting material.

-

Phase 3: Quenching & Isolation

-

Prepare a beaker with 50 g of D₂O ice (frozen deuterium oxide).

-

Why D₂O? Using H₂O ice here is acceptable only if the reaction is fully complete and the mixture is neutralized immediately, but D₂O eliminates any risk of acid-catalyzed exchange during the exothermic quench.

-

-

Pour the reaction mixture slowly onto the D₂O ice with vigorous stirring. The product will precipitate as a pale yellow solid or oil.

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

-

Wash the combined organic layers with:

-

1 x 30 mL 5% NaHCO₃ (to remove residual acid).

-

1 x 30 mL Brine .

-

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Recrystallization: Dissolve the crude solid in minimum hot Ethanol-OD (or standard Ethanol if rapid). Cool to 4°C to crystallize.

-

Yield Expectation: ~5.5 - 6.0 g (85-90%).

Quality Control & Validation

To certify the material as "d11", specific analytical criteria must be met.

Mass Spectrometry (GC-MS)

-

Target Ion: Look for the molecular ion

. -

Isotopic Envelope Analysis:

-

The m/z 175 peak (d10) should be < 1% of the m/z 176 peak.

-

The m/z 177 peak (due to naturally occurring

) should be consistent with theoretical calculation (~9.9%).

-

NMR Spectroscopy

-

1H NMR (Proton):

-

Ideally, the spectrum should be silent (no peaks).

-

Residual peaks at ~6.9 ppm (aromatic) or ~2.3 ppm (methyl) indicate incomplete deuteration or back-exchange.

-

Integration Limit: < 1% total H content.

-

-

13C NMR:

-

Observe carbon signals with characteristic C-D coupling (triplets/multiplets) and slight isotope shifts compared to the proteo standard.

-

Safety & Handling

-

Explosion Hazard: While mononitromesitylene is relatively stable, all nitroaromatics are energetic. Do not distill the neat liquid at high temperatures (>150°C).

-

Chemical Burns: DNO₃ and D₂SO₄ are highly corrosive. D₂O absorbs moisture rapidly; keep containers sealed to maintain isotopic purity.

References

-

National Institute of Standards and Technology (NIST). (2023). Benzene, 1,3,5-trimethyl-2-nitro- Mass Spectrum. NIST Chemistry WebBook.[3] Retrieved from [Link]

- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

Navigating the Isotopic Landscape: A Technical Safety and Handling Guide for 2,4,6-Trimethyl-5-nitrobenzene-d11

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for 2,4,6-Trimethyl-5-nitrobenzene-d11. In the absence of a specific Safety Data Sheet (SDS) for the deuterated compound, this document synthesizes data from its non-deuterated analogue, 1,2,4-Trimethyl-5-nitrobenzene, and related nitrated aromatic hydrocarbons. It is designed to offer researchers, scientists, and drug development professionals a robust framework for risk assessment and safe laboratory practices, grounded in established principles of chemical safety and isotopic handling.

Introduction: Understanding the Compound and the Approach

2,4,6-Trimethyl-5-nitrobenzene-d11 is a deuterated form of 5-nitropseudocumene. The strategic replacement of hydrogen with deuterium atoms is a powerful tool in drug discovery and metabolic studies, often utilized to investigate reaction mechanisms or to create metabolic "soft spots" to enhance a drug candidate's pharmacokinetic profile. While deuteration does not impart radioactivity, it can subtly alter a molecule's physicochemical properties.

Hazard Identification and GHS Classification

The primary hazards associated with this class of compounds are extrapolated from the non-deuterated analogue, 1,2,4-Trimethyl-5-nitrobenzene. The presence of the nitro group on an aromatic ring is a key structural alert for potential toxicity. Nitrated aromatic hydrocarbons are known to have various adverse health effects.[5][6][7][8]

Table 1: GHS Hazard Classification for 1,2,4-Trimethyl-5-nitrobenzene

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem, Sigma-Aldrich[2]

Pictograms:

Signal Word: Warning

Potential Health Effects:

-

Acute Effects: Harmful if ingested, inhaled, or absorbed through the skin.[2] Causes irritation to the skin, eyes, and respiratory tract.[2][3]

-

Chronic Effects: Prolonged or repeated exposure to nitrated aromatic compounds can lead to more severe health issues. While specific data for this compound is lacking, related compounds like nitrobenzene are suspected of causing cancer and may damage fertility or the unborn child.[9][10] They can also cause damage to organs through prolonged or repeated exposure.[9]

Physical and Chemical Properties

Understanding the physical state and properties of 2,4,6-Trimethyl-5-nitrobenzene-d11 is fundamental to its safe handling and storage. The data below is for the non-deuterated analogue.

Table 2: Physical and Chemical Properties of 1,2,4-Trimethyl-5-nitrobenzene

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 68-72 °C | |

| Boiling Point | 265 °C | |

| Solubility | Insoluble in water | [11] |

Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the stability of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind these recommendations is the "harmful" classification across multiple exposure routes. A multi-layered defense is therefore essential.

-

Ventilation: All handling of 2,4,6-Trimethyl-5-nitrobenzene-d11 should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.[12]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Respiratory Protection: For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Stability

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Deuterated Compound Consideration: To maintain isotopic purity, protect the compound from moisture. Atmospheric water can lead to H/D exchange, compromising the integrity of the deuterated standard. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for highly sensitive applications.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

Emergency Procedures

A prepared response is critical in mitigating the impact of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[12][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[15]

Accidental Release Measures

The primary objectives are to contain the spill, prevent its spread, and protect personnel.

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Personal Protection: Don appropriate PPE, including respiratory protection.

-

Containment: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For a molten spill, allow the material to solidify before cleanup.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

-

Disposal: All contaminated materials and waste must be disposed of as hazardous waste in accordance with institutional and local regulations.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

As previously stated, specific toxicological data for 2,4,6-Trimethyl-5-nitrobenzene-d11 is unavailable. The information presented here is based on its non-deuterated analogue and the broader class of nitrated aromatic hydrocarbons.

-

Mechanism of Toxicity: The toxicity of many nitrated aromatic compounds is associated with their metabolic activation to reactive intermediates that can cause cellular damage. They can also induce oxidative stress.[5][8]

-

Carcinogenicity and Mutagenicity: While not specifically classified, related compounds are under scrutiny. Prolonged exposure to nitrated polycyclic aromatic hydrocarbons (NPAHs) may carry higher toxicity risks than their parent compounds.[7]

Disposal Considerations

All waste containing 2,4,6-Trimethyl-5-nitrobenzene-d11 must be treated as hazardous chemical waste.

-

Waste Segregation: Keep deuterated waste separate from other chemical waste streams.

-

Containerization: Use clearly labeled, sealed containers.

-

Regulatory Compliance: Disposal must adhere to all institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

The safe handling of 2,4,6-Trimethyl-5-nitrobenzene-d11 requires a cautious and informed approach. By leveraging the safety data of its non-deuterated counterpart and adhering to the specialized handling requirements for deuterated compounds, researchers can effectively mitigate risks. A thorough understanding of the potential hazards, consistent use of engineering controls and PPE, and preparedness for emergencies are the cornerstones of a safe laboratory environment when working with this and similar compounds.

References

-

Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs . Toxicological Sciences. [Link]

-

1,2,4-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 69130 . PubChem. [Link]

-

Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems . MDPI. [Link]

-

A review of food contamination with nitrated and oxygenated polycyclic aromatic hydrocarbons . PubMed. [Link]

-

(PDF) Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs . ResearchGate. [Link]

-

Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study . MDPI. [Link]

-

Safety Data Sheet - Nitrobenzene . DC Fine Chemicals. [Link]

-

Safety Data Sheet: 1,2,4-trimethylbenzene . DHC Solvent Chemie GmbH. [Link]

-

Safety Data Sheet: Nitrobenzene-d5 . Chemdox. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1,2,4-Trimethyl-5-nitrobenzene | C9H11NO2 | CID 69130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2,4,6-Trimethyl-5-nitrobenzene-d11 | LGC Standards [lgcstandards.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. A review of food contamination with nitrated and oxygenated polycyclic aromatic hydrocarbons: toxicity, analysis, occurrence, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Using 2,4,6-Trimethyl-5-nitrobenzene-d11 in LC-MS/MS toxicology screening

Application Note: High-Precision Toxicology Screening of Nitro-Aromatic Hydrocarbons using 2,4,6-Trimethyl-5-nitrobenzene-d11

Abstract

This protocol details the application of 2,4,6-Trimethyl-5-nitrobenzene-d11 (Nitromesitylene-d11) as a stable isotope-labeled internal standard (SIL-IS) for the quantitation of nitro-aromatic hydrocarbons (NAHs) in biological and environmental matrices. Due to the electron-deficient nature of the nitro-aromatic ring, this method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI) in negative mode to maximize sensitivity via electron capture (EC) mechanisms. This guide addresses the specific challenges of NAH analysis, including matrix suppression and isobaric interference, by leveraging the unique retention behavior and mass shift (+11 Da) of the perdeuterated standard.

Introduction & Principle

The Role of the d11 Internal Standard

2,4,6-Trimethyl-5-nitrobenzene-d11 is the perdeuterated analog of Nitromesitylene. In toxicology, it serves two critical functions:

-

Carrier Effect: In trace analysis, the IS acts as a "carrier," preventing the adsorption of the analyte to active sites on glassware and LC tubing.

-

Ionization Normalization: Nitro-aromatics are prone to variable ionization efficiency in complex matrices (e.g., plasma, wastewater). The d11 analog co-elutes (with a slight isotopic shift) and experiences the same suppression/enhancement events, allowing for precise correction via Isotope Dilution Mass Spectrometry (IDMS).

Chemical Profile

| Property | Analyte (Native) | Internal Standard (IS) |

| Compound Name | Nitromesitylene | Nitromesitylene-d11 |

| IUPAC Name | 1,3,5-Trimethyl-2-nitrobenzene | 1,3,5-Trimethyl-2-nitrobenzene-d11 |

| Formula | C9H11NO2 | C9D11NO2 |

| Exact Mass | 165.08 Da | 176.15 Da |

| Mass Shift | — | +11.07 Da |

| Hydrophobicity | High (LogP ~2.[1][2]8) | Slightly Lower (Deuterium Effect) |

Experimental Protocol

Reagents and Standards

-

Stock Solution: Dissolve 2,4,6-Trimethyl-5-nitrobenzene-d11 in methanol to 1 mg/mL. Store at -20°C in amber glass (nitro compounds are photodegradable).

-

Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol/Water.

-

Mobile Phases:

-

A: Water + 5 mM Ammonium Acetate (buffers pH, promotes ionization).

-

B: Methanol (LC-MS Grade).

-

Sample Preparation (Supported Liquid Extraction - SLE)

Rationale: Nitro-aromatics are neutral and lipophilic. SLE provides cleaner extracts than protein precipitation and is faster than solid-phase extraction (SPE).

-

Aliquot: Transfer 200 µL of sample (Plasma/Urine) to a tube.

-

Spike: Add 20 µL of Working IS Solution (d11). Vortex for 10 sec.

-

Load: Transfer mixture to a diatomaceous earth SLE cartridge (e.g., Isolute SLE+).

-

Wait: Allow to absorb for 5 minutes (Critical for interaction).

-

Elute: Apply 2 x 600 µL of Methyl tert-butyl ether (MTBE). Collect eluate.

-

Dry: Evaporate to dryness under N2 at 40°C.

-

Reconstitute: Dissolve in 100 µL of 50:50 Mobile Phase A/B.

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Flow Rate: 0.4 mL/min.[3]

-

Column Temp: 40°C.

-

Gradient:

-

0-0.5 min: 40% B

-

0.5-3.0 min: Ramp to 95% B

-

3.0-4.0 min: Hold 95% B

-

4.0-4.1 min: Return to 40% B

-

Mass Spectrometry (APCI Negative): Rationale: ESI often fails for neutral nitro-aromatics. APCI utilizes the "Electron Capture" mechanism where thermal electrons attach to the nitro group, forming a radical anion [M]•- or [M-H]-.

-

Source: APCI (Heated Nebulizer).[4]

-

Polarity: Negative (-).

-

Discharge Current: 3-5 µA.

-

Source Temp: 350°C (High heat required to vaporize neutrals).

MRM Transitions (Quantitation):

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| Nitromesitylene | 165.1 [M]•- | 119.1 [M-NO2]- | 20 | Quantifier |

| 165.1 [M]•- | 135.1 [M-NO]- | 15 | Qualifier | |

| Nitromesitylene-d11 | 176.2 [M]•- | 130.2 [M-NO2]- | 20 | IS Quant |

Note: The d11 transition 176 -> 130 corresponds to the loss of the NO2 group (46 Da). The ring and methyl groups retain the deuterium labels.

Data Analysis & Validation

The Deuterium Isotope Effect

Users must anticipate a slight retention time shift. Deuterated compounds typically elute earlier than their non-deuterated analogs on C18 columns.

-

Expected Shift: -0.05 to -0.10 minutes.

-

Action: Set the retention time window for the IS slightly wider (± 0.2 min) in the acquisition method to prevent peak missing.

Response Factor Calculation

Quantification is performed using the Area Ratio:

Visualization of Method Logic

Figure 1: Analytical Workflow

Caption: Step-by-step protocol from biological sample to mass spectral detection, highlighting the integration of the d11 Internal Standard.

Figure 2: APCI Electron Capture Mechanism

Caption: Mechanism of ionization for nitro-aromatics in APCI negative mode. The d11 IS mimics this pathway perfectly, compensating for source variations.

References

-

US EPA. (1994). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Environmental Protection Agency. Link

-

Espada, A., & Galceran, M. T. (1999). Determination of synthetic musk fragrances in fragrance mixtures and cosmetics by LC-APCI-MS. Journal of High Resolution Chromatography. Link

-

LGC Standards. (2024). 2,4,6-Trimethyl-5-nitrobenzene-d11 Certificate of Analysis and Physical Properties.Link

-

Sacher, F., et al. (1997). Simultaneous determination of nitroaromatics and nitramines in water by LC-MS/MS. Journal of Chromatography A. Link

Sources

Application and Protocol for the Preparation of Soil Samples for the Analysis of Nitro-aromatic Hydrocarbons

Introduction: The Critical Need for Accurate Nitro-aromatic Hydrocarbon Analysis in Soil

Nitro-aromatic hydrocarbons (NAHs) are a class of organic compounds characterized by one or more nitro groups attached to an aromatic ring. These compounds are of significant environmental concern due to their widespread use as explosives, herbicides, and industrial chemicals, leading to their persistence in soil and potential toxicity.[1][2] Prominent examples include 2,4,6-trinitrotoluene (TNT), dinitrotoluenes (DNTs), and nitrobenzenes.[3][4] Given their potential for groundwater contamination and adverse health effects, including carcinogenicity, the accurate and reliable quantification of NAHs in soil is paramount for environmental monitoring, risk assessment, and the development of effective remediation strategies.[2]

This application note provides a comprehensive guide for researchers, scientists, and environmental professionals on the robust preparation of soil samples for the analysis of nitro-aromatic hydrocarbons. The protocols detailed herein are designed to ensure high-quality data through effective extraction and cleanup, grounded in established methodologies such as the U.S. Environmental Protection Agency (EPA) Method 8330B.[3][5][6][7]

The Foundation of Reliable Analysis: A Multi-Step Sample Preparation Workflow

The journey from a complex soil matrix to a clean extract ready for instrumental analysis is a critical process that dictates the accuracy and sensitivity of the final results. The inherent complexity of soil, with its diverse range of organic and inorganic components, presents a significant challenge in isolating the target NAHs from interfering substances.[8][9] A well-designed sample preparation workflow is therefore not merely a series of steps but a systematic approach to ensure the highest possible recovery of analytes while minimizing matrix effects.

This guide will dissect the key stages of this workflow, from initial sample handling to the final extract, providing both detailed protocols and the scientific rationale behind each procedural choice.

Caption: Workflow for Ultrasonic Extraction of NAHs from soil.

Protocol 2: Ultrasonic Extraction (Based on EPA Method 8330B)

-

Weigh approximately 2 g of the pre-treated soil sample into a vial.

-

Add 10 mL of acetonitrile to the vial.

-

Place the vial in an ultrasonic bath and sonicate for 18 hours. The temperature of the bath should be maintained below room temperature to prevent degradation of thermally labile compounds. [5]4. After sonication, allow the sample to cool and the sediment to settle.

-

Filter the extract through a 0.45 µm filter prior to cleanup or analysis.

2. Accelerated Solvent Extraction (ASE)

ASE is a more modern and automated technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. [10][11][12]This method significantly reduces extraction times and solvent consumption compared to traditional methods like Soxhlet and sonication. [13][14]

Caption: Workflow for Accelerated Solvent Extraction (ASE) of NAHs from soil.

Protocol 3: Accelerated Solvent Extraction

-

Mix the soil sample with a drying agent like anhydrous sodium sulfate.

-

Pack the mixture into an ASE extraction cell.

-

Place the cell into the ASE instrument.

-

Set the extraction parameters. Typical conditions for NAHs are:

-

Solvent: Acetonitrile

-

Temperature: 100-125°C

-

Pressure: 1500-2000 psi

-

Static time: 5-10 minutes

-

Number of cycles: 1-2

-

-

Initiate the automated extraction sequence. The extract is automatically collected in a vial.

3. Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive extraction technique that involves continuously washing the sample with a fresh portion of distilled solvent. [15][16][17]While it is a very effective method, it is also time-consuming and requires large volumes of solvent. [13][18] Protocol 4: Soxhlet Extraction

-

Mix the soil sample with anhydrous sodium sulfate.

-

Place the mixture in a cellulose extraction thimble.

-

Place the thimble in the Soxhlet extractor.

-

Add the extraction solvent (e.g., acetonitrile) to the round-bottom flask.

-

Heat the flask to reflux the solvent.

-

Continue the extraction for 16-24 hours.

-

After extraction, concentrate the extract using a rotary evaporator.

4. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a more recent development that has gained popularity for its simplicity, speed, and effectiveness in multi-residue analysis. [8][19][20][21]It involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Protocol 5: Modified QuEChERS for NAH Extraction

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride).

-

Shake vigorously for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-

The supernatant is the crude extract, which can then be subjected to d-SPE cleanup.

Table 2: Comparison of Extraction Techniques for NAHs in Soil

| Technique | Extraction Time | Solvent Volume | Automation | Throughput |

| Ultrasonic Extraction | 18 hours [3] | Moderate | Manual | Low |

| Accelerated Solvent Extraction (ASE) | < 20 minutes [10] | Low [12] | High | High |

| Soxhlet Extraction | 16-24 hours [18] | High [18] | Manual | Low |

| QuEChERS | < 10 minutes | Low | Manual | High |

Part 3: Cleanup - Refining the Extract for Optimal Analysis

The crude extract obtained from the initial extraction step often contains co-extracted matrix components that can interfere with the instrumental analysis, leading to inaccurate results and potential damage to the analytical column and detector. A cleanup step is therefore essential to remove these interferences. Solid-phase extraction (SPE) is a highly effective and widely used technique for this purpose. [6][22][23] The Principle of Solid-Phase Extraction (SPE)

SPE is a chromatographic technique that separates compounds based on their physical and chemical properties. The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). The target analytes are either retained on the sorbent while the interferences pass through, or the interferences are retained while the analytes are eluted.

Choosing the Right SPE Sorbent

The selection of the appropriate SPE sorbent is crucial for a successful cleanup. For NAHs, which are moderately polar compounds, a variety of sorbents can be effective.

Table 3: Common SPE Sorbents for NAH Cleanup

| Sorbent Type | Retention Mechanism | Target Analytes | Elution Solvent |

| C18 (Octadecyl) | Reversed-phase | Non-polar to moderately polar NAHs | Methanol, Acetonitrile |

| Florisil® (Magnesium Silicate) | Normal-phase | Polar interferences retained | Hexane, Dichloromethane |

| Alumina | Normal-phase | Polar interferences retained | Hexane, Dichloromethane |

| Polymeric Sorbents (e.g., Oasis® HLB, Bond Elut NEXUS) | Mixed-mode (hydrophilic-lipophilic balance) | Broad range of NAHs | Methanol, Acetonitrile |

Research has shown that polymeric sorbents like Oasis® HLB and Bond Elut NEXUS can provide good recoveries for a wide range of explosives, including nitramines, nitrate esters, and nitro-aromatics. [22][23]

Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.

Protocol 6: General Solid-Phase Extraction (SPE) Cleanup

-

Conditioning: Pass the conditioning solvent(s) (e.g., methanol followed by water for reversed-phase sorbents) through the SPE cartridge to activate the sorbent.

-

Loading: Load the crude soil extract onto the conditioned SPE cartridge at a slow and steady flow rate.

-

Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute the interferences but not the target analytes.

-

Elution: Elute the target NAHs from the cartridge using a strong elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile/water for HPLC).

Part 4: Instrumental Analysis - The Final Measurement

Once a clean extract is obtained, it is ready for instrumental analysis. The most common techniques for the determination of NAHs are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS). [1][4][5][24]

-

HPLC-UV: This is the most widely used technique for the analysis of a broad range of nitro-aromatics and nitramines, as specified in EPA Method 8330B. [3][5]It is particularly well-suited for thermally labile compounds.

-

GC-ECD/MS: GC is suitable for the analysis of more volatile and thermally stable NAHs. The ECD is highly sensitive to nitro functional groups, while MS provides definitive identification. [22][23][24]

Conclusion: A Pathway to High-Quality Data

The successful analysis of nitro-aromatic hydrocarbons in soil is critically dependent on a well-executed sample preparation strategy. By understanding the principles behind each step, from sample pre-treatment to extraction and cleanup, researchers can develop robust protocols that yield accurate, reliable, and reproducible data. The choice of methodology will ultimately depend on the specific analytical objectives, available instrumentation, and the desired sample throughput. The protocols and insights provided in this application note serve as a comprehensive guide to navigate the complexities of soil sample preparation for NAH analysis, empowering scientists to generate high-quality data for informed environmental decision-making.

References

Sources

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. Investigation of the chemical remediation of nitroaromatic compound contaminated soil – Studia Universitatis [studiauniversitatis.ro]

- 3. epa.gov [epa.gov]

- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. NEMI Method Summary - 8330B [nemi.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. Portico [access.portico.org]

- 9. weber.hu [weber.hu]

- 10. ars.usda.gov [ars.usda.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. dspace.lib.cranfield.ac.uk [dspace.lib.cranfield.ac.uk]

- 14. Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. semspub.epa.gov [semspub.epa.gov]

- 18. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 19. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 20. hawach.com [hawach.com]

- 21. researchgate.net [researchgate.net]

- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 23. Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Advances in pretreatment and analysis methods of aromatic hydrocarbons in soil - PMC [pmc.ncbi.nlm.nih.gov]

Analysis of Musk Xylene Metabolites Using Deuterated Nitromesitylene: Application Note & Protocol

Introduction & Scientific Context

Musk Xylene (MX) is a synthetic nitro musk historically used in fragrances and detergents.[1] Due to its lipophilicity and environmental persistence, it bioaccumulates in adipose tissue and aquatic life. While the parent compound is stable, its biotransformation in the liver (via cytochrome P450 enzymes) yields specific amine metabolites—primarily 2-amino-musk xylene (2-NH₂-MX) and 4-amino-musk xylene (4-NH₂-MX) —formed through the reduction of nitro groups.

The Analytical Challenge

Quantifying these metabolites requires high sensitivity (ppt to ppb levels) and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) operating in Negative Chemical Ionization (NCI) mode is the industry standard because the electronegative nitro groups efficiently capture thermal electrons, offering 10-100x greater sensitivity than Electron Ionization (EI).

The Role of Deuterated Nitromesitylene

While isotopically labeled Musk Xylene (

Metabolic Pathway & Analyte Targets[2][3]

Understanding the target analytes is critical for peak identification. The reduction of MX occurs primarily at the 2- and 4-positions.

Graphviz Diagram: Musk Xylene Metabolic Pathway

Caption: Biotransformation of Musk Xylene into primary amino-metabolites via nitro-reduction.

Experimental Protocol

Materials & Reagents

-

Analytes: Musk Xylene, 2-amino-MX, 4-amino-MX (Standards >98% purity).

-

Internal Standard:

-Nitromesitylene (1,3,5-trimethyl-2-nitrobenzene- -

Solvents: n-Hexane (Pesticide Grade), Acetone, Methanol.

-

Matrix: Plasma, Urine, or Homogenized Tissue.

Internal Standard Strategy (Critical Step)

Since

-

Spiking Concentration: 50 ng/mL in the final extract.

-

Elution Order: Nitromesitylene (smaller molecule) elutes before Musk Xylene and its metabolites.

Sample Preparation Workflow (Liquid-Liquid Extraction)

Step 1: Sample Pre-treatment [2]

-

Plasma/Urine (1 mL): Add 1 mL of 0.9% NaCl solution to adjust ionic strength.

-

Spike IS: Add 20 µL of

-Nitromesitylene working solution (1 µg/mL in methanol). Vortex for 30s.

Step 2: Extraction

-

Add 3 mL of n-Hexane .

-

Shake vigorously (mechanical shaker) for 20 minutes.

-

Centrifuge at 3000 rpm for 10 minutes at 4°C to separate phases.

Step 3: Clean-up (Optional but Recommended)

-

Transfer the supernatant (organic layer) to a clean vial.

-

If lipids are present (tissue samples): Pass through a deactivated silica gel SPE cartridge. Elute analytes with 5% diethyl ether in hexane.

Step 4: Concentration

-

Evaporate the solvent to near dryness under a gentle stream of Nitrogen (

) at 35°C. -

Do not evaporate to complete dryness (loss of volatile nitro-compounds).

-

Reconstitute in 100 µL of Isooctane (keeper solvent).

Graphviz Diagram: Analytical Workflow

Caption: Step-by-step extraction and preparation workflow for GC-MS analysis.

Instrumental Analysis (GC-MS/NCI)

Gas Chromatography Parameters

-

System: Agilent 7890/5977 (or equivalent).

-

Column: DB-5MS or HP-5MS (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 260°C. Injection volume: 1-2 µL.

-

Oven Program:

-

Initial: 90°C (hold 1 min).

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C.

-

Final: 280°C (hold 5 min).

-

Mass Spectrometry (NCI Mode)

-

Reagent Gas: Methane (40-50% flow). Methane is preferred for nitro-aromatics as it produces stable molecular anions

. -

Source Temp: 150°C (Lower source temps favor NCI sensitivity).

-

Quad Temp: 150°C.

SIM Table (Target Ions)

| Analyte | Retention Time (approx) | Quantifier Ion ( | Qualifier Ions ( |

| 6.5 min | 174 | 158 | |

| 2-Amino-MX | 12.2 min | 267 | 237 |

| 4-Amino-MX | 12.8 min | 267 | 237 |

| Musk Xylene (Parent) | 13.5 min | 297 | 267 |

Note: Retention times must be experimentally verified. Nitromesitylene elutes significantly earlier than MX metabolites.

Data Analysis & Validation

Calculation (Relative Response Factor)

Since the IS is a surrogate, you must calculate the Relative Response Factor (RRF) using a calibration curve.

Where:

- = Peak Area

- = Concentration[5]

Quantification of Unknowns:

Quality Control Criteria

-

Linearity: Calibration curve (

) over the range 0.5 – 100 ng/mL. -

Recovery: Absolute recovery of

-Nitromesitylene should be consistent (e.g., 70-110%) across all samples. -

Blank Check: Verify no interference at

174 (IS) or

Scientific Note: Limitations of the Surrogate

Using

-

Risk: Matrix effects (ion suppression/enhancement) occurring at the IS elution time (6.5 min) may differ from those at the analyte elution time (12-13 min).

-

Mitigation: Ensure rigorous sample clean-up (Step 3 in protocol) to minimize matrix background. If analyzing complex tissues (liver/fat), use Matrix-Matched Calibration curves.

References

-

Helbling, K. S., Schmid, P., & Schlatter, C. (1994).[3] The trace analysis of musk xylene in biological samples: problems associated with its ubiquitous occurrence. Chemosphere, 29(3), 477-484.[4]

-

Mottaleb, M. A., et al. (2004).[3] Determination of a bound musk xylene metabolite in carp hemoglobin as a biomarker of exposure by gas chromatography-mass spectrometry using selected ion monitoring. Journal of Analytical Toxicology, 28(7), 581-586.

-

Rimkus, G. G., & Wolf, M. (1996). Nitro musk fragrances in biota from freshwater and marine environment. Chemosphere, 33(10), 2033-2043.

-

Minegishi, K., et al. (1991). Distribution, metabolism, and excretion of musk xylene in rats.[4] Archives of Toxicology, 65, 273-282.[4]

Sources

Retention time of 2,4,6-Trimethyl-5-nitrobenzene-d11 in gas chromatography

Application Note: Chromatographic Behavior and Retention Time Shifts of 2,4,6-Trimethyl-5-nitrobenzene-d11 in GC-MS

Abstract

This technical guide details the gas chromatographic (GC) characteristics of 2,4,6-Trimethyl-5-nitrobenzene-d11 (Nitromesitylene-d11), a fully deuterated internal standard used in the quantification of nitroaromatic explosives and synthetic byproducts. Unlike mass-resolved separation, chromatographic retention is governed by physicochemical interactions with the stationary phase. This note quantifies the "Inverse Isotope Effect"—where the deuterated isotopologue elutes prior to the non-deuterated analyte—and provides a validated protocol for establishing system suitability in trace analysis.

Introduction & Chemical Context

2,4,6-Trimethyl-5-nitrobenzene (commonly referred to as Nitromesitylene ) is a derivative of mesitylene. In trace analysis, particularly for environmental forensics or explosives detection, the use of a deuterated internal standard (IS) is mandatory to correct for matrix-induced signal suppression and injection variability.

The d11-isotopologue involves the substitution of all hydrogen atoms (9 methyl protons and 2 aromatic protons) with deuterium. While Mass Spectrometry (MS) easily distinguishes the parent (m/z 165) from the IS (m/z 176), the Gas Chromatographic (GC) retention time reveals a subtle quantum mechanical phenomenon known as the Inverse Isotope Effect .

The Physics of Retention Shifts

On non-polar stationary phases (e.g., 5%-phenyl-methylpolysiloxane), deuterated compounds typically elute earlier than their protium (H) analogs.[1]

-

Mechanism: The C-D bond is shorter and stiffer than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.

-

Result: This results in a slightly smaller molar volume and reduced polarizability (London dispersion forces) for the deuterated molecule.

-

Chromatographic Impact: The d11-analog interacts less strongly with the stationary phase, leading to a retention time shift (

) of -2 to -6 seconds compared to the native compound, depending on the column length and phase ratio (

Experimental Protocol

Reagents and Standards

-

Analyte: Nitromesitylene (Native, CAS: 603-71-4).[2]

-

Internal Standard: Nitromesitylene-d11 (CAS: 1126138-12-2).

-

Solvent: Dichloromethane (DCM) or Acetone (HPLC Grade).

-

Concentration: Prepare working standards at 10 µg/mL for full scan and 100 ng/mL for SIM analysis.

GC-MS Instrumentation & Conditions

The following conditions are optimized for the separation of nitroaromatics while maintaining peak symmetry.

| Parameter | Setting / Specification |

| GC System | Agilent 8890 or equivalent |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Splitless Mode, 250°C, Purge flow 50 mL/min at 0.75 min |

| Injection Volume | 1.0 µL |

| Transfer Line | 280°C |

| Ion Source | EI (70 eV), 230°C |

| Quadrupole | 150°C |

Temperature Program

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 15°C/min to 180°C

-

Ramp 2: 25°C/min to 280°C (Hold 3 min)

-

Total Run Time: ~13 minutes

MS Acquisition (SIM Mode)

For quantitative stability, use Selected Ion Monitoring (SIM).

| Compound | Target Ion (Quant) | Qualifier Ions | Retention Time (Approx) |

| Nitromesitylene-d11 | 176.2 | 160.2, 132.2 | 9.42 min |

| Nitromesitylene (Native) | 165.1 | 148.1, 120.1 | 9.45 min |

Visualizing the Workflow & Mechanism

To ensure reproducibility, the following diagrams illustrate the analytical workflow and the physicochemical mechanism driving the retention shift.

Figure 1: Analytical Workflow for Isotope Dilution Analysis

Caption: Step-by-step workflow for trace analysis using Nitromesitylene-d11 as an internal standard.

Figure 2: Mechanism of Inverse Isotope Effect

Caption: Schematic of the Inverse Isotope Effect causing the d11-analog to elute prior to the native compound.

Results and Discussion

Retention Index (RI) Verification

On a DB-5MS column, Nitromesitylene exhibits a Linear Retention Index (LRI) of approximately 1385 ± 10 units.

-

Protocol: Inject a C7-C30 alkane ladder under the same temperature conditions.

-

Calculation: Use the Van den Dool and Kratz equation to calculate the LRI for both the native and d11 species.

-

Observation: The d11 species will typically show an LRI 2-3 units lower than the native species.

Peak Identification & Resolution

While the retention time difference (

-

Critical QC Check: In SIM mode, the extracted ion chromatograms (EIC) for m/z 165 and m/z 176 must align with the expected shift. If the d11 peak elutes after the native peak, check for active sites in the liner or column degradation (tailing), as this indicates non-ideal adsorption rather than partition chromatography.

System Suitability Criteria

For a valid run, ensure the following:

-

Tailing Factor (

): < 1.2 for Nitromesitylene-d11. Nitro-groups are prone to adsorption on active silanols. -

Signal-to-Noise: > 10:1 for the lowest calibrator.

-

Retention Stability:

min across the batch.

References

-

NIST Mass Spectrometry Data Center. (2023). Benzene, 1,3,5-trimethyl-2-nitro-: Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69.[2][3] [Link]

-

Matucha, M., et al. (1991). Isotope effects in gas chromatography of labeled compounds. Journal of Chromatography A. [Link]

-

Turowski, M., et al. (2003). Deuterium isotope effects on retention in reversed-phase liquid chromatography and gas chromatography. Analytical Chemistry. [Link]

Sources

Troubleshooting & Optimization

Resolving peak overlap between Nitromesitylene and d11-isotopologue

Welcome to the technical support center for advanced chromatographic and mass spectrometric analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of nitromesitylene and its stable isotope-labeled (SIL) internal standard, d11-nitromesitylene. This document provides in-depth troubleshooting guides and frequently asked questions to help you resolve peak overlap and ensure data integrity.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the chromatographic behavior of isotopologues.

Q1: Why are the chromatographic peaks for my nitromesitylene and its d11-isotopologue overlapping or eluting so closely?

A: The phenomenon you are observing is known as the chromatographic isotope effect . When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), the physicochemical properties of the molecule are subtly altered. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1]

In most gas chromatography (GC) and reversed-phase liquid chromatography (RPLC) systems, this results in slightly weaker interactions between the deuterated compound and the stationary phase.[1][2] Consequently, the deuterated isotopologue (d11-nitromesitylene) often elutes slightly earlier than the non-deuterated compound. This is frequently termed the "inverse isotope effect".[1][3] The retention time difference can be very small, leading to significant peak overlap or co-elution.

Q2: Is complete baseline chromatographic separation always necessary for accurate quantification?

A: Not necessarily. While baseline separation is the ideal scenario, modern mass spectrometers are powerful tools for resolving analytes with identical retention times. If your chromatographic method cannot fully separate the two peaks, you can rely on the mass difference between nitromesitylene and its d11-isotopologue for selective detection and quantification.[4]

-

Nitromesitylene (C₉H₁₁NO₂): Approximate m/z of 165.08

-

d11-Nitromesitylene (C₉D₁₁NO₂): Approximate m/z of 176.15

Using a mass spectrometer, you can generate distinct extracted ion chromatograms (EICs) for each compound by monitoring their unique mass-to-charge ratios (m/z). This allows the instrument's software to quantify each analyte independently, even if they co-elute from the chromatography column.[5][6] However, be aware that severe co-elution can sometimes lead to ion suppression in the mass spectrometer source, which may affect accuracy.

Troubleshooting Guide: Resolving Peak Overlap

This section provides systematic approaches to improve the chromatographic separation of nitromesitylene and its d11-isotopologue. We will cover both Gas Chromatography (GC) and Liquid Chromatography (LC) techniques.

Logical Troubleshooting Workflow

Before adjusting instrumental parameters, always ensure your system is performing correctly. Verify system suitability, check for leaks, and use fresh mobile phases and solvents. The following diagram outlines a logical approach to troubleshooting peak overlap.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]

- 6. resolvemass.ca [resolvemass.ca]

Stability of 2,4,6-Trimethyl-5-nitrobenzene-d11 in aqueous solutions

Technical Support Center: Stability & Handling of 2,4,6-Trimethyl-5-nitrobenzene-d11

Executive Summary

You are likely using 2,4,6-Trimethyl-5-nitrobenzene-d11 (synonymous with Nitromesitylene-d11 ) as an Internal Standard (IS) for GC-MS or LC-MS analysis of nitroaromatics or explosives.[1]

While chemically robust, this compound presents two distinct stability challenges in aqueous environments: hydrophobic adsorption (leading to rapid signal loss) and photochemical degradation .[1] This guide provides the protocols necessary to maintain the integrity of your standard.

Module 1: The "Invisible" Loss (Solubility & Adsorption)[2]

Q: Why does my IS signal drop by >50% within hours in pure water, even though the compound shouldn't degrade that fast?

A: The compound is not degrading; it is physically leaving the solution. Nitromesitylene-d11 is highly hydrophobic (LogP ~2.8–3.0).[1] In pure aqueous solution, the water molecules exclude the hydrophobic IS, driving it to adsorb onto the container walls (glass or plastic) or the air-water interface.[2]

The Mechanism:

-

Glass Adsorption: The nitro group interacts with surface silanols, while the hydrophobic methyl ring drives adsorption to the glass surface to minimize water contact.[2]

-

Plastic Adsorption: Polypropylene (PP) and Polyethylene (PE) are hydrophobic.[1][3] The IS will partition into the plastic matrix, effectively disappearing from the solution.[2]

Protocol: The "Solvent Shield" Preparation Method Do not prepare aqueous working standards without an organic modifier.[2]

-

Stock Solution: Prepare the primary stock (e.g., 1 mg/mL) in 100% Methanol (MeOH) or Acetonitrile (ACN) .

-

Working Solution: Ensure the final aqueous solution contains at least 10-20% organic solvent . This "solubilizing shield" keeps the IS in the liquid phase and prevents wall adsorption.[2]

-

Container Selection: Use Silanized Glass (deactivated) for low-concentration aqueous samples.[1] Avoid standard PP/PE tubes for storage >1 hour.[1]

Module 2: Isotopic Integrity (Deuterium Exchange)

Q: I see "M-1" or "M-3" peaks appearing in my mass spectrum. Is the deuterium falling off?

A: Likely yes, if your pH is high. Nitromesitylene-d11 contains two types of deuterium:[1]

-

Aromatic Ring Deuteriums (2 positions): Extremely stable.[1] Exchange requires strong acid catalysis.[1]

-

Benzylic Methyl Deuteriums (9 positions): susceptible to Base-Catalyzed Exchange .[1]

The Mechanism:

The nitro group is electron-withdrawing, which slightly acidifies the benzylic positions (the methyl groups).[2] In basic conditions (pH > 8), a base can abstract a deuteron (

Protocol: pH Control

-

Safe Zone: pH 3.0 – 7.0.[1]

-

Danger Zone: pH > 8.0.[1]

-

Buffer Recommendation: If your application requires a buffer, use Formic Acid/Ammonium Formate (pH ~3-4) or Acetate (pH ~4-5).[1] Avoid Carbonate or Phosphate buffers at high pH.[1]

Module 3: Photochemical Stability

Q: My stock solution turned slightly yellow/brown. Is it still good?

A: No. Discard it immediately.

Nitroaromatics are photosensitive.[1] Upon exposure to UV or strong visible light, the nitro group (

Protocol: Light Exclusion

-

Storage: Always store stocks in Amber Glass vials.

-

Benchwork: Minimize exposure to fluorescent lab lights. Wrap clear volumetric flasks in aluminum foil during preparation.

Visual Troubleshooting Guides

Figure 1: Correct Preparation Workflow

Use this logic to prevent solubility-driven loss.

Caption: Figure 1. The "Solvent Shield" workflow prevents hydrophobic adsorption. Never dilute stock directly into pure water.[1]

Figure 2: Troubleshooting Decision Tree

Use this to diagnose the root cause of instability.

Caption: Figure 2. Diagnostic logic for distinguishing between physical loss (adsorption) and chemical modification (exchange).

Frequently Asked Questions (FAQ)

Q1: Can I use plastic pipette tips? A: Yes, for transient transfer (seconds).[1] However, do not leave the solution in the pipette tip for extended periods, and pre-rinse the tip with the solution once before dispensing to saturate potential binding sites.[2]

Q2: What is the maximum shelf life of the aqueous working standard? A: Even with 20% organic modifier, aqueous stability is limited.[2]

-

In pure organic solvent (Stock): 12 months at -20°C (Amber vial).

-

In Aqueous/Organic mix (Working): Prepare fresh daily. If refrigerated (4°C), maximum 48 hours.[1]

Q3: Does temperature affect the stability? A: High temperatures accelerate both D/H exchange and photolysis.[1][2] Keep samples at 4°C in the autosampler. Avoid heating above 40°C during evaporation steps; use nitrogen blow-down at ambient temperature instead.[1]

References

-

National Institute of Standards and Technology (NIST). Benzene, 1,3,5-trimethyl-2-nitro- (Nitromesitylene) Properties.[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]

-

Chen, B., et al. (2005).[1] Photodegradation of nitroaromatic compounds in aqueous solutions.[1][5][6][7] Journal of Environmental Sciences.[1][5][8] [Link]

-

Shimadzu Technical Report. The Horror of Sample Adsorption to Containers: Hydrophobic Adsorption. [Link]

-

PubChem. 2-Nitromesitylene Compound Summary (LogP and Physical Properties). [Link][1]

Sources

- 1. 2-Nitromesitylene | C9H11NO2 | CID 69051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Benzene, 1,3,5-trimethyl-2-nitro- [webbook.nist.gov]

- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characteristics and adsorption behavior of typical microplastics in long-term accelerated weathering simulation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Minimizing Signal Suppression in LC-MS for Nitro-aromatic Analysis

Welcome to the technical support center for the analysis of nitro-aromatic compounds by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal suppression. Our goal is to provide you with not only troubleshooting steps but also a deeper understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.

Signal suppression is a type of matrix effect that can severely compromise the accuracy, precision, and sensitivity of quantitative LC-MS analyses.[1][2] It occurs when components within the sample matrix co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, thereby reducing the analyte's signal intensity.[1][3] Nitro-aromatic compounds, often analyzed in complex environmental or biological matrices, are particularly susceptible to these effects, making method development a critical task.

This document is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for foundational knowledge.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My analyte signal is strong in solvent standards but disappears or is drastically reduced when I inject my prepared matrix samples (e.g., soil extract, plasma). What is happening?

A1: This is the most classic symptom of severe ion suppression.[1] The components of your sample matrix (salts, lipids, humic substances, etc.) are co-eluting with your nitro-aromatic analyte and out-competing it during the ionization process in the MS source.[2] In Electrospray Ionization (ESI), which is commonly used, there is a finite amount of charge and surface area available on the evaporating droplets. If high concentrations of matrix components are present, they can monopolize this process, leaving few ions of your target analyte to be generated and detected.[4]

Immediate Actions:

-

Confirm with a Post-Extraction Spike: Prepare a blank matrix sample (one that does not contain your analyte). Split the final extract into two portions. Spike one portion with your analyte at a known concentration and leave the other as is. Compare the analyte signal in the spiked matrix extract to a standard in pure solvent at the same concentration. A significantly lower response in the matrix confirms the presence of ion suppression.[3]

-

Dilute and Shoot: A simple first step is to dilute your sample extract.[3] While this will also dilute your analyte, it will dilute the interfering matrix components as well. If the signal-to-noise ratio improves upon dilution, it's a strong indicator of matrix effects. This is only a viable solution if your analyte concentration is high enough to remain above the limit of detection after dilution.

Q2: I'm observing significant variability and poor reproducibility in my results, especially for low-concentration samples. Could ion suppression be the cause?

A2: Yes, inconsistent ion suppression is a primary cause of poor reproducibility. The composition of a matrix can vary slightly from sample to sample, leading to different degrees of suppression for each injection. This results in fluctuating analyte responses and, consequently, poor precision and accuracy in your quantitative data.[2]

Solutions:

-

Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5] A SIL-IS is chemically identical to your analyte but has a different mass (due to the incorporation of isotopes like ¹³C or ²H). It will behave identically during sample preparation, chromatography, and ionization. Since it co-elutes and experiences the same degree of ion suppression as the analyte, the ratio of the analyte signal to the internal standard signal will remain constant, providing accurate quantification.

-

Improve Sample Preparation Robustness: Your sample cleanup may not be sufficient or consistent. Re-evaluate your extraction and cleanup protocol. Techniques like Solid-Phase Extraction (SPE) are excellent for removing a broad range of interferences.[6][7] Ensure your SPE method is optimized for the specific matrix and analytes.

Q3: My analyte peak shape is good, but I suspect co-eluting matrix components are causing suppression. How can I confirm this without an internal standard?

A3: The definitive method to diagnose and pinpoint chromatographic regions of ion suppression is the post-column infusion experiment .[3][4]

Experimental Concept: A solution of your analyte is continuously infused into the mobile phase stream after the analytical column but before the MS source. While this infusion is running, you inject a blank, extracted matrix sample.

-

If there are no matrix effects, you will see a stable, continuous baseline signal for your analyte.

-

If ion suppression is occurring, you will see dips or valleys in this baseline wherever matrix components elute from the column and interfere with the ionization of the infused analyte.

This experiment creates a "suppression chromatogram," visually showing you the retention times where you must avoid having your analyte peak elute. You can then adjust your chromatographic conditions to move your analyte peak into a "cleaner" region of the chromatogram.[4]

Frequently Asked Questions (FAQs)

Q4: What exactly is ion suppression and why are nitro-aromatics susceptible?

A4: Ion suppression is a matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds.[1] In the ESI source, analytes in solution are transferred into charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase and enter the mass analyzer. Matrix components can interfere by:

-

Competition for Charge: They may be more easily ionized than the analyte, consuming the available protons or charge carriers.

-

Changes in Droplet Properties: Non-volatile components like salts can increase the surface tension of the droplet, hindering solvent evaporation and ion release.[3]

Nitro-aromatic compounds are often analyzed in complex matrices from environmental testing (pesticides, explosives in soil) or drug metabolism studies (in plasma or urine), which are rich in interfering substances like salts, lipids, and proteins.[8][9]

Caption: Mechanism of Ion Suppression in an ESI Droplet.

Q5: Which sample preparation technique is best for minimizing matrix effects for nitro-aromatics?

A5: The choice depends heavily on the sample matrix. The goal is always to selectively isolate the analyte while removing as much of the matrix as possible.[4][6]

| Technique | Best For | Principle | Pros | Cons |

| Dilute and Shoot | High-concentration analytes in relatively clean matrices. | Reduces the concentration of all components, including interferences.[3] | Fast, simple, inexpensive. | Limited effectiveness; may lower analyte below detection limits. |

| Protein Precipitation (PPT) | Biological fluids (plasma, serum). | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Simple and fast for removing proteins. | Does not remove other interferences like salts and phospholipids. |

| Liquid-Liquid Extraction (LLE) | Aqueous samples. | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous layer.[6] | Can provide very clean extracts. | Can be labor-intensive and use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Aqueous samples (groundwater, surface water), biological fluids. | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[6][10] | Excellent for cleanup and concentration; highly selective. Resin-based phases are often preferred for nitro-aromatics.[10] | Requires method development to select the correct sorbent and solvents. |

For environmental water samples, Solid-Phase Extraction (SPE) is often the preferred method as cited in protocols related to US EPA methods.[10] For soil and sediment, solvent extraction with acetonitrile is a common starting point.[8]

Q6: How do I select the right mobile phase additives to improve my signal?

A6: Mobile phase additives must be volatile for LC-MS. They can influence ionization efficiency by controlling the pH and providing a consistent source of ions for adduct formation.[4][11]

| Additive | Typical Concentration | Ionization Mode | Effect |

| Formic Acid | 0.1% | Positive | Promotes protonation [M+H]⁺. Good general-purpose additive.[11] |

| Ammonium Formate | 5-10 mM | Positive / Negative | Buffers pH. Can promote [M+NH₄]⁺ adducts in positive mode and provides formate for adducts in negative mode. Often improves signal stability.[12] |

| Ammonium Acetate | 5-10 mM | Positive / Negative | Similar to ammonium formate. Can be a good choice for negative mode analysis, promoting [M+CH₃COO]⁻ adducts.[12] |

| Ammonium Hydroxide | 0.1% | Negative | Increases pH to promote deprotonation [M-H]⁻ for acidic analytes. |

For nitro-aromatic compounds, which are electron-rich, analysis is often performed in negative ion mode . Using a mobile phase containing ammonium acetate can be a good starting point to promote consistent acetate adduct formation.[12] It is crucial to use high-purity, MS-grade solvents and additives to avoid introducing contaminants that can cause background noise or adducts (like sodium).[4]

Q7: Can I just change my MS source settings to fix suppression?

A7: Optimizing source parameters is critical for maximizing sensitivity but it generally cannot eliminate suppression caused by co-eluting matrix components.[7] However, a well-tuned source ensures you are getting the best possible signal under given conditions.

Caption: Decision Tree for Troubleshooting and Optimizing an LC-MS Method.

| Parameter | Typical Range | Effect on Signal |

| Capillary Voltage | 3–5 kV (+), -2.5 to -4 kV (-) | Sets the potential to generate the electrospray. Too low results in poor ionization; too high can cause instability or discharge.[13] |

| Nebulizer Gas Pressure | 20–60 psi | Assists in droplet formation. Higher pressure creates finer droplets, aiding desolvation, but excessive pressure can suppress the signal.[13] |

| Drying Gas Flow/Temp | 5-15 L/min / 250–450°C | Evaporates solvent from the droplets. Higher flow/temp is needed for higher mobile phase flow rates, but excessive heat can degrade thermally labile compounds.[13] |

| Cone/Fragmentor Voltage | 10-60 V | A potential that helps desolvate ions and transfer them into the vacuum region. Increasing this voltage can cause in-source fragmentation, which can be used for structural information but may reduce the precursor ion signal.[14] |

Q8: Are there alternative ionization techniques that are less susceptible to matrix effects?

A8: Yes. If your nitro-aromatic compounds are thermally stable, switching to Atmospheric Pressure Chemical Ionization (APCI) is an excellent strategy.

-

ESI: Ionization occurs in the liquid phase on the surface of droplets. It is a soft ionization technique but is prone to competition and thus, matrix effects.[2][4]

-

APCI: The LC eluent is first vaporized in a heated tube. The gaseous solvent and analyte molecules are then ionized by a corona discharge. Because ionization happens in the gas phase, it is generally less susceptible to suppression from non-volatile matrix components like salts.[2][4][15]

Atmospheric Pressure Photoionization (APPI) is another alternative that uses UV light for ionization and can be useful for non-polar compounds.[15] It has also been shown to be less affected by matrix effects compared to ESI.[16][17]

Experimental Protocols

Protocol 1: Post-Column Infusion for Diagnosing Ion Suppression

This protocol allows for the visualization of chromatographic regions where ion suppression occurs.

Materials:

-

LC-MS system

-

Syringe pump

-

Tee-junction

-

Standard solution of your analyte (e.g., 1 µg/mL in mobile phase)

-

Prepared blank matrix extract

Procedure:

-

Setup: Connect the LC outlet to one port of the tee-junction. Connect a syringe pump containing the analyte standard to the second port. Connect the third port to the MS inlet.

-

Equilibrate: Begin the LC gradient with the column in-line. Do not make an injection yet.

-

Infuse Analyte: Start the syringe pump at a low flow rate (e.g., 10 µL/min) to continuously introduce the analyte into the MS source.

-

Acquire Baseline: Monitor the signal of your analyte's m/z in the MS software. You should see a stable, flat baseline once the infusion is steady.

-

Inject Matrix: Inject a full volume of your prepared blank matrix extract onto the LC column and start the LC gradient method.

-

Analyze Data: Monitor the infused analyte signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by eluting matrix components.

-

Optimize: Adjust your LC method (gradient, column chemistry) to move the retention time of your target analyte away from the zones of suppression.[4]

Caption: Workflow for a Post-Column Infusion Experiment.

References

- U.S. Environmental Protection Agency. (n.d.).

- U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8330B (SW-846)

- National Environmental Methods Index. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. NEMI.gov.

- U.S. Environmental Protection Agency. (2016, September 12). EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Homeland Security Research, US EPA.

- United Chemical Technologies. (n.d.). EPA Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid. UCT.

- Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.

- Farnsworth, P. B. (2022, April 15). Nonconventional Alternatives to LC–MS.

- Gama, M. R., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of The American Society for Mass Spectrometry.

- Rought, S. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.

- Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.

- Opentrons. (n.d.).

- Mei, H., Hsieh, Y., & Korfmacher, W. A. (n.d.).

- Mei, H., Hsieh, Y., & Korfmacher, W. A. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.

- Sigma-Aldrich. (n.d.).

- Shimadzu. (n.d.). Interfaces for LC-MS.

- Element Lab Solutions. (n.d.).

- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.

- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.

- ResearchGate. (2019, April 6). (PDF) ESI outcompetes other ion sources in LC/MS trace analysis.

- Wikipedia. (n.d.). Ion suppression (mass spectrometry).

- Cech, N. B., & Enke, C. G. (2019, June 15). ESI outcompetes other ion sources in LC/MS trace analysis. PubMed.

- Klont, F., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.

- Agilent Technologies. (n.d.).

- HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.

Sources

- 1. longdom.org [longdom.org]

- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. opentrons.com [opentrons.com]

- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 8. NEMI Method Summary - 8330B [nemi.gov]

- 9. sepscience.com [sepscience.com]

- 10. epa.gov [epa.gov]

- 11. bene-technology.com [bene-technology.com]

- 12. mdpi.com [mdpi.com]

- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. ESI outcompetes other ion sources in LC/MS trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Certified Reference Material (CRM) vs. Analytical Grade 2,4,6-Trimethyl-5-nitrobenzene-d11

Executive Summary

In quantitative bioanalysis and environmental toxicology, the choice of Internal Standard (IS) material is a critical variable often overshadowed by instrument sensitivity. This guide compares ISO 17034 Certified Reference Materials (CRM) against Analytical Grade standards for 2,4,6-Trimethyl-5-nitrobenzene-d11 (Nitromesitylene-d11).

The Bottom Line: While Analytical Grade standards are sufficient for qualitative identification and spectral library matching, they introduce statistically significant bias in regulated quantitation. For FDA/EMA-compliant bioanalysis or ISO 17025 environmental monitoring, the use of an ISO 17034 CRM is not merely a regulatory checkbox but a mathematical necessity to minimize measurement uncertainty.

Part 1: The Molecule and The Metrological Divide

Chemical Profile: 2,4,6-Trimethyl-5-nitrobenzene-d11